4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-(phenylamino)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-(phenylamino)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorobenzyl group, a phenylamino group, and a pyrazolopyridinone core, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-(phenylamino)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-fluorobenzylamine with a suitable phenylboronic acid derivative under palladium-catalyzed cross-coupling conditions. This is followed by cyclization and functional group modifications to achieve the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-(phenylamino)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups to the molecule.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms, synthesis techniques, and structure-activity relationships.
Biology: It can be used as a probe to investigate biological pathways and interactions, particularly those involving its molecular targets.
Medicine: The compound may have therapeutic potential, serving as a lead compound for drug development targeting specific diseases or conditions.
Mechanism of Action
The mechanism of action of 4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-(phenylamino)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the context. The compound’s structure allows it to fit into binding sites with high specificity, influencing the activity of its targets and altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-fluorobenzyloxy)phenylboronic acid
- 4-fluorobenzylamine
- 4-(4-fluorobenzyloxy)phenylboronic acid
Uniqueness
Compared to similar compounds, 4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-(phenylamino)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one stands out due to its complex structure and the presence of multiple functional groups.
Properties
Molecular Formula |
C25H21FN4O2 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
3-anilino-4-[4-[(2-fluorophenyl)methoxy]phenyl]-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C25H21FN4O2/c26-21-9-5-4-6-17(21)15-32-19-12-10-16(11-13-19)20-14-22(31)28-25-23(20)24(29-30-25)27-18-7-2-1-3-8-18/h1-13,20H,14-15H2,(H3,27,28,29,30,31) |
InChI Key |
ZXNUVAGMFKFYEO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NN=C2NC1=O)NC3=CC=CC=C3)C4=CC=C(C=C4)OCC5=CC=CC=C5F |
Origin of Product |
United States |
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